Cas no 60290-07-5 (3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-)

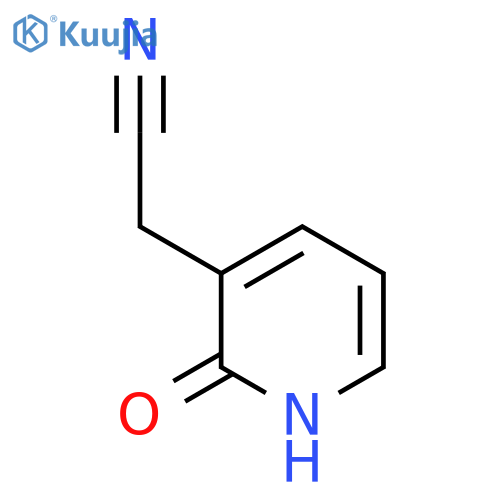

60290-07-5 structure

商品名:3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-

3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 化学的及び物理的性質

名前と識別子

-

- 3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-

- 1,2-DIHYDRO-2-OXO-3-PYRIDINEACETONITRILE

- 2-Hydroxypyridine-3-acetonitrile

- (2-Oxo-1,2-dihydropyridin-3-yl)acetonitrile

- 2-(2-Oxo-1,2-dihydropyridin-3-yl)acetonitrile

-

- インチ: 1S/C7H6N2O/c8-4-3-6-2-1-5-9-7(6)10/h1-2,5H,3H2,(H,9,10)

- InChIKey: VIJMMRYTGPPFET-UHFFFAOYSA-N

- ほほえんだ: O=C1C(=CC=CN1)CC#N

計算された属性

- せいみつぶんしりょう: 134.048012819g/mol

- どういたいしつりょう: 134.048012819g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.1

- トポロジー分子極性表面積: 52.9

3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026000138-250mg |

2-Hydroxypyridine-3-acetonitrile |

60290-07-5 | 97% | 250mg |

$707.20 | 2023-09-01 | |

| Alichem | A026000138-1g |

2-Hydroxypyridine-3-acetonitrile |

60290-07-5 | 97% | 1g |

$1747.20 | 2023-09-01 | |

| Alichem | A026000138-500mg |

2-Hydroxypyridine-3-acetonitrile |

60290-07-5 | 97% | 500mg |

$960.40 | 2023-09-01 |

3-Pyridineacetonitrile, 1,2-dihydro-2-oxo- 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

60290-07-5 (3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

推奨される供給者

atkchemica

(CAS:60290-07-5)3-Pyridineacetonitrile, 1,2-dihydro-2-oxo-

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ